molecular formula C51H69N7O13S B218088 Microcystin YM CAS No. 101043-35-0

Microcystin YM

Cat. No. B218088
CAS RN: 101043-35-0
M. Wt: 1020.2 g/mol
InChI Key: CZNWJIGJNMVYOS-ZPBRBDEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Microcystin YM is a toxin produced by cyanobacteria, commonly known as blue-green algae. It is a cyclic peptide consisting of seven amino acids and is highly toxic to humans and animals. Microcystin YM is a potent inhibitor of protein phosphatases, which are enzymes that remove phosphate groups from proteins. This inhibition can lead to a range of biochemical and physiological effects, including liver damage, tumor promotion, and neurological effects.

Mechanism of Action

Microcystin YM inhibits protein phosphatases by binding to the active site of the enzyme. This prevents the enzyme from removing phosphate groups from proteins, leading to the accumulation of phosphorylated proteins in the cell. This can disrupt cellular signaling pathways and lead to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Microcystin YM are diverse and can vary depending on the dose and route of exposure. Ingestion of Microcystin YM can lead to liver damage, tumor promotion, and neurological effects. Exposure to Microcystin YM can also cause oxidative stress, inflammation, and DNA damage.

Advantages and Limitations for Lab Experiments

Microcystin YM is a useful tool for studying protein phosphatases and cellular signaling pathways. It is a potent inhibitor of protein phosphatases and can be used to investigate the role of these enzymes in various cellular processes. However, the toxicity of Microcystin YM can be a limitation in some experiments, and alternative inhibitors may be required.

Future Directions

There are several future directions for research on Microcystin YM. One area of interest is the development of new drugs that target protein phosphatases for the treatment of cancer and other diseases. Another area of research is the development of new methods for the synthesis of Microcystin YM and other cyclic peptides. Additionally, there is a need for further studies on the environmental toxicity of Microcystin YM and its effects on aquatic ecosystems.

Synthesis Methods

Microcystin YM can be synthesized using a solid-phase peptide synthesis approach. This involves the stepwise addition of amino acids to a resin support, followed by cleavage of the peptide from the resin and purification. The synthesis of Microcystin YM is challenging due to its cyclic structure and the presence of several unusual amino acids.

Scientific Research Applications

Microcystin YM has been extensively studied in the field of toxicology and environmental science. It is used as a model toxin to understand the mechanisms of toxicity of other cyclic peptides produced by cyanobacteria. Microcystin YM has also been used to investigate the role of protein phosphatases in cellular signaling pathways and to develop new drugs for the treatment of cancer and other diseases.

properties

CAS RN

101043-35-0

Product Name

Microcystin YM

Molecular Formula

C51H69N7O13S

Molecular Weight

1020.2 g/mol

IUPAC Name

8-[(4-hydroxyphenyl)methyl]-18-[(1E,3Z)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-15-(2-methylsulfanylethyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid

InChI

InChI=1S/C51H69N7O13S/c1-28(25-29(2)41(71-8)27-34-13-11-10-12-14-34)15-20-37-30(3)44(61)55-39(50(67)68)21-22-42(60)58(7)33(6)47(64)52-32(5)46(63)56-40(26-35-16-18-36(59)19-17-35)49(66)57-43(51(69)70)31(4)45(62)54-38(23-24-72-9)48(65)53-37/h10-20,25,29-32,37-41,43,59H,6,21-24,26-27H2,1-5,7-9H3,(H,52,64)(H,53,65)(H,54,62)(H,55,61)(H,56,63)(H,57,66)(H,67,68)(H,69,70)/b20-15+,28-25-

InChI Key

CZNWJIGJNMVYOS-ZPBRBDEFSA-N

Isomeric SMILES

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC2=CC=C(C=C2)O)C(=O)O)C)CCSC)/C=C/C(=C\C(C)C(CC3=CC=CC=C3)OC)/C

SMILES

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC2=CC=C(C=C2)O)C(=O)O)C)CCSC)C=CC(=CC(C)C(CC3=CC=CC=C3)OC)C

Canonical SMILES

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC2=CC=C(C=C2)O)C(=O)O)C)CCSC)C=CC(=CC(C)C(CC3=CC=CC=C3)OC)C

synonyms

cyclo(Ala-Tyr-Me-Asp-Met-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid-Glu-methyldehydeoalanyl)
cyclo(Ala-Tyr-Me-Asp-Met-Adda-Glu-MeDha)
microcystin YM

Origin of Product

United States

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